

# A Comprehensive Technical Guide to 2-Methoxy-5-nitroaniline

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## Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

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## Introduction

**2-Methoxy-5-nitroaniline**, a nitroaromatic compound, is a significant chemical intermediate in various industrial and research applications. Characterized by a methoxy ( $-OCH_3$ ) group at the 2-position and a nitro ( $-NO_2$ ) group at the 5-position of an aniline ring, this compound serves as a crucial building block in the synthesis of azo dyes, pigments, and pharmaceuticals.<sup>[1]</sup> Its molecular structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group, imparts a substantial dipole moment, influencing its unique optical and electronic properties.<sup>[1]</sup> This guide provides an in-depth overview of its synonyms, chemical and physical properties, synthesis protocols, and key applications, with a focus on its relevance to research and drug development.

## Synonyms and Alternative Names

**2-Methoxy-5-nitroaniline** is known by a variety of names in the chemical literature and commercial databases. A comprehensive list of its synonyms is provided below:

- 5-Nitro-o-anisidine<sup>[2][3][4]</sup>
- 2-Amino-4-nitroanisole<sup>[2][5][6]</sup>
- Azoamine Scarlet K<sup>[2][5][6]</sup>

- Fast Scarlet R[2][5]
- 2-Amino-1-methoxy-4-nitrobenzene[2][6]
- 2-Methoxy-5-nitrobenzenamine[2][5][6]
- o-Anisidine nitrate[2][5][6]
- 5-Nitro-2-methoxyaniline[2][6]
- 3-Nitro-6-methoxyaniline[2][6]
- 3-Amino-4-methoxynitrobenzene[2][6]
- Benzenamine, 2-methoxy-5-nitro-[2][6]
- Aniline, 2-methoxy-5-nitro-[2][6]
- 4-Nitro-2-aminoanisole[2][6]
- NCI-C01934[2][6]
- CI Azoic diazo component 13[2][6]
- C.I. 37130[6]
- NSC 5510[2][6]

## Chemical and Physical Properties

A summary of the key quantitative data for **2-Methoxy-5-nitroaniline** is presented in the tables below for easy reference and comparison.

### Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	99-59-2	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[2][3][4]
Molecular Weight	168.15 g/mol	[1][2][3][4]
Appearance	Orange-red needles or orange powder	[2]
Melting Point	117-119 °C	[1]
Boiling Point	153-156 °C at 1.45 Torr	
Density	1.2068 g/cm <sup>3</sup> at 156 °C	
pKa (conjugate acid)	2.49	
Solubility	Insoluble in water; very soluble in alcohol, acetone, benzene, acetic acid, and ethyl acetate.	[2]

**Table 2: Spectroscopic Data**

Spectrum Type	Key Data Points	Reference
UV-Vis (Water, pH 7)	$\lambda_{\text{max}}$ : 219 nm (log $\epsilon$ = 3.90), 257 nm (log $\epsilon$ = 3.78), 310 nm (shoulder, log $\epsilon$ = 3.38), 400 nm (log $\epsilon$ = 4.09)	[2]
<sup>1</sup> H NMR	Spectra available in databases such as Sadtler Research Laboratories Spectral Collection and NMRShiftDB.	[2]
IR	Spectra available in the Aldrich Library of Infrared Spectra.	[2]
Mass Spectrometry	Major peaks at m/z 168 and 153.	[2]

**Table 3: Safety and Toxicity Data**

Parameter	Value	Species	Reference
LD50 (Oral)	2250 mg/kg	Rat	[1]
LD50 (Oral)	1060 mg/kg	Mouse	[1]
Mutagenicity	Positive in Salmonella typhimurium TA98 strain.	[1]	

## Experimental Protocols

Detailed methodologies for the synthesis of **2-Methoxy-5-nitroaniline** and its subsequent use in the preparation of azo dyes are provided below.

### Synthesis of 2-Methoxy-5-nitroaniline

This compound is typically synthesized via the nitration of 2-methoxyaniline. To prevent side reactions, the amine group is often first protected by acetylation.

#### Step 1: Acetylation of 2-Methoxyaniline

- Reactants: 2-methoxyaniline, acetic anhydride, glacial acetic acid.
- Procedure: Reflux 2-methoxyaniline with acetic anhydride in glacial acetic acid for 2 hours. This quantitatively yields N-(2-methoxyphenyl)acetamide.

#### Step 2: Nitration of N-(2-Methoxyphenyl)acetamide

- Reactants: N-(2-methoxyphenyl)acetamide, fuming nitric acid, concentrated sulfuric acid.
- Procedure: Dissolve N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid and cool the mixture to 0-5°C. Add fuming nitric acid dropwise while maintaining the low temperature. The methoxy group directs the nitration to the 5-position. Stir the reaction mixture for 1-2 hours.

- Work-up: Quench the reaction by pouring it into ice water. The resulting precipitate, N-(2-methoxy-5-nitrophenyl)acetamide, is collected by filtration. The yield is typically in the range of 78-82%.<sup>[1]</sup>

#### Step 3: Hydrolysis of N-(2-methoxy-5-nitrophenyl)acetamide

- Reactants: N-(2-methoxy-5-nitrophenyl)acetamide, aqueous sodium hydroxide.
- Procedure: Reflux the N-(2-methoxy-5-nitrophenyl)acetamide with an aqueous solution of sodium hydroxide to hydrolyze the acetyl group.
- Work-up: After the reaction is complete, cool the mixture and collect the precipitated **2-Methoxy-5-nitroaniline** by filtration. The crude product can be purified by recrystallization from an ethanol/water mixture to a purity of  $\geq 98\%$ .<sup>[1]</sup>

## Synthesis of a Monoazo Dye

**2-Methoxy-5-nitroaniline** is a versatile diazo component for the synthesis of azo dyes. The following is a general protocol.

#### Step 1: Diazotization of **2-Methoxy-5-nitroaniline**

- Reactants: **2-Methoxy-5-nitroaniline** (0.024 mol, 4 g), concentrated sulfuric acid (6 mL), water (50 mL), sodium nitrite solution (10 mL of 0.02 M solution).<sup>[3]</sup>
- Procedure: Disperse **2-Methoxy-5-nitroaniline** in water and add concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath. Add the sodium nitrite solution dropwise while stirring. The completion of diazotization can be checked using a solution of 4-(N,N-dimethylamino)benzaldehyde. After 30 minutes, destroy any excess nitrous acid by adding a small amount of urea.<sup>[3]</sup>

#### Step 2: Azo Coupling

- Reactants: The diazonium salt solution from Step 1, a coupling component (e.g., 1-hydroxynaphthalene, 0.03 mol, 3.7 g), 2 M sodium hydroxide (60 mL).<sup>[3]</sup>
- Procedure: Dissolve the coupling component (1-hydroxynaphthalene) in the sodium hydroxide solution. Slowly add the prepared diazonium salt solution to this with vigorous

stirring over 5 minutes. Continue stirring the reaction mixture for 1.5 hours.[3]

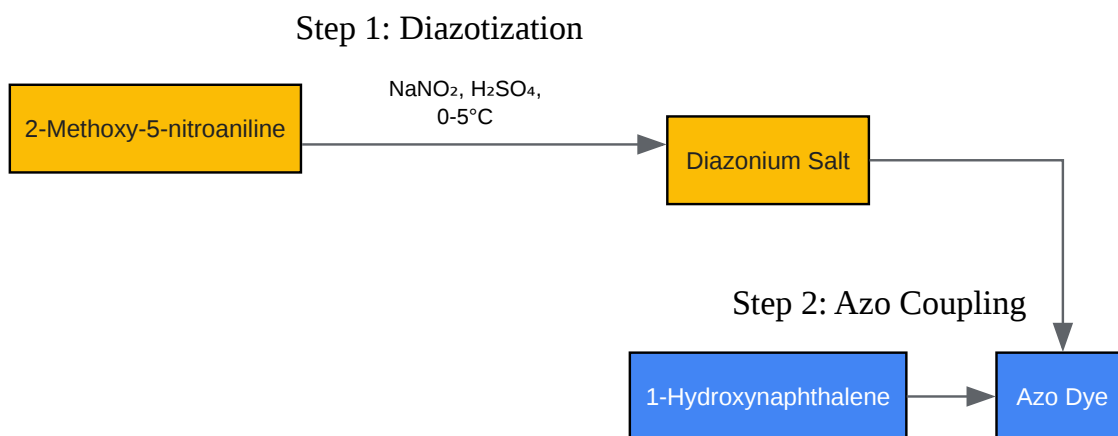
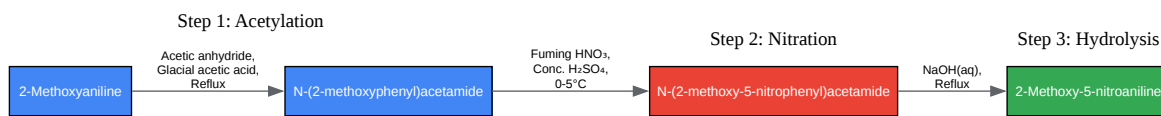
- Work-up: Filter the precipitated dye, wash it with water, and dry. The crude product can be recrystallized from an ethanol-methanol mixture. This procedure yields 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene with a 78% yield.[3]

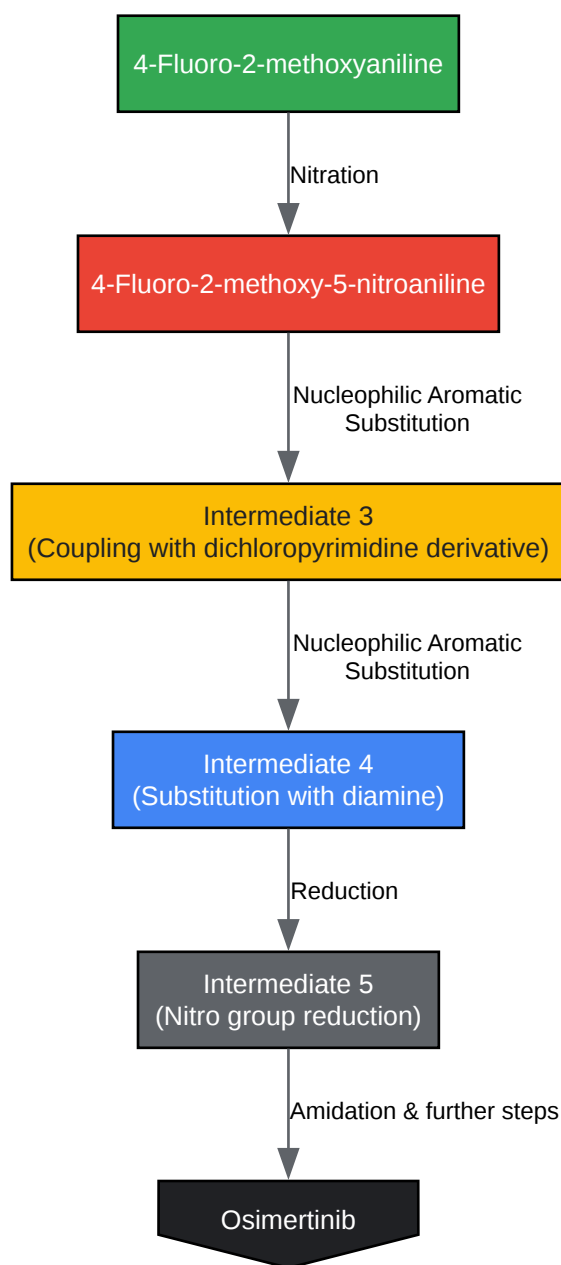
## Applications in Research and Drug Development

While **2-Methoxy-5-nitroaniline** is a key intermediate for dyes, its structural motifs are also relevant in medicinal chemistry. For instance, the closely related compound, 4-fluoro-**2-methoxy-5-nitroaniline**, is a crucial intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[5] The synthetic strategies employed for such molecules are of significant interest to drug development professionals.

## Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methoxy-5-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165355#synonyms-and-alternative-names-for-2-methoxy-5-nitroaniline]

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